N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide

Pharmacokinetics Antiarrhythmic Drugs Drug Metabolism

N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide (CAS 84255-01-6; molecular formula C₁₉H₂₂BrClN₂O; MW 409.75) is the monohydrobromide salt of norlorcainide, the pharmacologically active N-desalkyl metabolite of the Class Ic antiarrhythmic agent lorcainide. The compound belongs to the phenylacetamide class of voltage-gated sodium channel blockers and retains the core N-(4-chlorophenyl)-N-4-piperidylphenylacetamide scaffold but lacks the N-isopropyl substituent present on the parent drug.

Molecular Formula C19H22BrClN2O
Molecular Weight 409.7 g/mol
CAS No. 84255-01-6
Cat. No. B12691436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide
CAS84255-01-6
Molecular FormulaC19H22BrClN2O
Molecular Weight409.7 g/mol
Structural Identifiers
SMILESC1CNCCC1N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Br
InChIInChI=1S/C19H21ClN2O.BrH/c20-16-6-8-17(9-7-16)22(18-10-12-21-13-11-18)19(23)14-15-4-2-1-3-5-15;/h1-9,18,21H,10-14H2;1H
InChIKeyPGYIFIUWFQLNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide Monohydrobromide (CAS 84255-01-6): Compound Identity and Pharmacological Class


N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide (CAS 84255-01-6; molecular formula C₁₉H₂₂BrClN₂O; MW 409.75) is the monohydrobromide salt of norlorcainide, the pharmacologically active N-desalkyl metabolite of the Class Ic antiarrhythmic agent lorcainide [1][2]. The compound belongs to the phenylacetamide class of voltage-gated sodium channel blockers and retains the core N-(4-chlorophenyl)-N-4-piperidylphenylacetamide scaffold but lacks the N-isopropyl substituent present on the parent drug . Norlorcainide was identified as a major circulating metabolite that accumulates during chronic oral lorcainide therapy and independently contributes to antiarrhythmic efficacy [3].

Why Lorcainide and Its N-Desalkyl Metabolite (CAS 84255-01-6) Cannot Be Used Interchangeably


Although norlorcainide (CAS 84255-01-6 monohydrobromide) and lorcainide share a common phenylacetamide pharmacophore and both block voltage-gated sodium channels, they exhibit quantitatively distinct pharmacokinetic and kinetic profiles that preclude simple interchange [1][2]. Norlorcainide possesses a 2- to 3-fold longer elimination half-life (≈27–32 h vs ≈9–14 h), accumulates to plasma concentrations approximately twice those of the parent drug during chronic dosing, and displays slower onset and offset kinetics of sodium channel blockade [3][4][5]. These differences have direct consequences for dosing frequency, steady-state exposure, and the temporal pattern of ion channel blockade—rendering the compounds pharmacokinetically and pharmacodynamically non-substitutable in both research and therapeutic contexts [3].

Quantitative Differentiation of N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide Monohydrobromide (CAS 84255-01-6) vs. Lorcainide and In-Class Alternatives


Elimination Half-Life: Norlorcainide (≈27 h) vs. Lorcainide (≈9 h) – A 2- to 3-Fold Extension with Therapeutic and Procurement Implications

In arrhythmia patients receiving chronic oral lorcainide, the elimination half-life of norlorcainide was 26.8 ± 8.2 h compared with 9.6 ± 2.8 h for lorcainide [1]. A separate chronic dosing study reported norlorcainide washout half-life of 31.9 ± 8.9 h vs. 14.3 ± 3.7 h for lorcainide [2]. A comprehensive review confirmed norlorcainide's half-life as 27 h [3]. This 2- to 3-fold longer half-life means that norlorcainide (as the monohydrobromide salt, CAS 84255-01-6) provides sustained pharmacodynamic coverage and is the predominant circulating species during chronic therapy—directly affecting experimental design, dosing regimens, and the interpretation of in vivo efficacy data [1][2].

Pharmacokinetics Antiarrhythmic Drugs Drug Metabolism

In Vitro vs. In Vivo Potency Divergence: Lorcainide Is 50% More Potent at Vmax Depression In Vitro, but Equipotent In Vivo

In guinea pig ventricular muscle preparations, lorcainide was approximately 50% more potent than norlorcainide in depressing the maximal rate of depolarization (V̇max) at stimulation rates of 1 and 2 Hz [1]. However, in anesthetized dogs, intravenous norlorcainide and lorcainide produced nearly superimposable concentration-response curves for PR interval, QRS duration, AH and HV intervals, and atrial/ventricular effective refractory periods, leading the authors to conclude the compounds are 'approximately equieffective and equipotent' in vivo [2]. This divergence means that in vitro potency rankings alone are unreliable predictors of in vivo efficacy for this compound pair, underscoring the need for direct efficacy evaluation of the metabolite [1][2].

Electrophysiology Sodium Channel Blockade Antiarrhythmic Pharmacology

Plasma Accumulation Ratio: Norlorcainide Steady-State Levels Exceed Lorcainide by a Factor of 2.2 During Chronic Dosing

Following nine oral doses of lorcainide (100 mg every 12 h) in arrhythmia patients, the mean steady-state plasma concentration of norlorcainide was 2.2 ± 0.9 times that of lorcainide [1]. A later review confirmed that during chronic oral administration, 'plasma concentrations of the metabolite are generally about double those of the parent compound' [2]. This accumulation occurs because norlorcainide's longer half-life (≈27 h) relative to the 12-hour dosing interval leads to progressive accumulation over days to weeks [1][2]. After drug withdrawal, the return of arrhythmias occurred only after norlorcainide plasma levels had also declined, providing direct clinical evidence that the accumulated metabolite contributes independently to antiarrhythmic efficacy [3].

Drug Accumulation Steady-State Pharmacokinetics Metabolite-to-Parent Ratio

Sodium Channel Block Kinetics: Norlorcainide Exhibits Slower Onset and Offset of Block vs. Lorcainide, Supporting Sustained Channel Occupancy

In guinea pig ventricular muscle, the onset and removal (offset) of sodium channel block were approximately twice as fast for lorcainide as for norlorcainide, and the block per action potential was greater with lorcainide [1]. Additionally, the block by lorcainide was clearly potential-dependent, whereas this effect was weak for norlorcainide [1]. These kinetic differences indicate that norlorcainide interacts with the sodium channel with slower binding and unbinding rates, which, combined with its longer plasma half-life, may produce a more sustained but less use-dependent channel blockade profile—a property relevant to antiarrhythmic efficacy in settings of variable heart rates [1][2].

Ion Channel Kinetics Use-Dependent Block Class Ic Antiarrhythmics

Salt Form Differentiation: Monohydrobromide (CAS 84255-01-6) vs. Monohydrochloride (CAS 58934-46-6) – Physicochemical and Formulation Distinctions

N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide is commercially available in two distinct salt forms: the monohydrobromide (CAS 84255-01-6; MW 409.75; EINECS 282-548-2) and the monohydrochloride (CAS 58934-46-6; brand name Lorcainide HCl; MW 407.38) [1][2]. The free base norlorcainide (CAS 63260-75-3; MW 328.84) is also catalogued . The choice of bromide vs. chloride counterion affects the salt's molecular weight, crystal lattice energy, hygroscopicity, and aqueous solubility—critical factors for analytical standard preparation, formulation development, and long-term storage stability. While published head-to-head solubility data for these specific salts are limited, the general principle that hydrobromide salts of phenylacetamide derivatives can exhibit reduced hygroscopicity compared to hydrochloride counterparts is relevant to procurement decisions for humidity-sensitive applications [2].

Salt Selection Preformulation Chemical Procurement

High-Value Application Scenarios for N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide Monohydrobromide (CAS 84255-01-6) in Research and Industrial Settings


Pharmacokinetic/Pharmacodynamic Modeling of Active Metabolite Contribution to Class Ic Antiarrhythmic Efficacy

Norlorcainide monohydrobromide (CAS 84255-01-6) is the definitive reference standard for studies investigating the independent contribution of the N-desalkyl metabolite to the overall antiarrhythmic effect of chronic lorcainide therapy. Its 2–3× longer elimination half-life (≈27 h vs. ≈9 h for lorcainide) [1] and 2.2-fold plasma accumulation [2] make it the dominant circulating species during steady-state dosing, and in vitro–in vivo potency divergence [3][4] necessitates direct metabolite testing. Researchers should use the monohydrobromide salt to ensure correct salt-factor-adjusted dosing in PK/PD models.

In Vitro Sodium Channel Biophysics: Slow Kinetic Probe for Structure–Function Studies

The slower onset and offset kinetics of sodium channel blockade exhibited by norlorcainide (approximately half the rate of lorcainide) [3] make it a valuable tool compound for structure–function studies of Class Ic antiarrhythmic binding sites. Its reduced potential-dependence of block, combined with preserved in vivo efficacy [3][4], allows investigators to dissect the role of drug binding/unbinding rates independently of steady-state potency—applications where lorcainide's faster kinetics would confound interpretation.

Bioanalytical Method Development: Metabolite-Specific Calibration for Therapeutic Drug Monitoring Assays

Because norlorcainide accumulates to plasma concentrations approximately double those of lorcainide during chronic therapy [2], analytical laboratories developing HPLC or LC-MS/MS methods for therapeutic drug monitoring must validate calibration ranges that accommodate the metabolite's higher concentration range. Norlorcainide monohydrobromide (CAS 84255-01-6) serves as the certified reference material for this purpose, and its distinct salt form requires careful calculation of free-base equivalent concentrations to ensure accuracy .

Comparative Metabolite Pharmacology: Class-Level Investigation of N-Dealkylated Antiarrhythmic Metabolites

Norlorcainide monohydrobromide belongs to a recognized class of pharmacologically active N-dealkylated metabolites of Class Ic antiarrhythmics that includes O-desmethylencainide and norpropafenone, all characterized by longer half-lives than their parent drugs [1][4]. Procurement of CAS 84255-01-6 enables controlled comparative studies across this metabolite class to determine whether the extended half-life and altered channel kinetics are generalizable features of N-dealkylation or specific to the lorcainide scaffold, informing medicinal chemistry strategies for next-generation antiarrhythmics.

Quote Request

Request a Quote for N-(4-Chlorophenyl)-N-4-piperidylphenylacetamide monohydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.